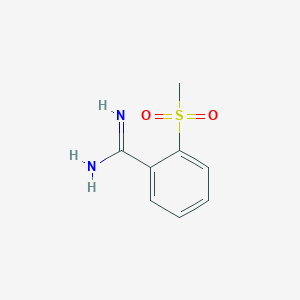
2-(Methylsulfonyl)benzamidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Methylsulfonyl)benzamidine is an organic compound with the molecular formula C8H10N2O2S. It is a derivative of benzamidine, characterized by the presence of a methylsulfonyl group attached to the benzene ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Methylsulfonyl)benzamidine typically involves the sulfonylation of benzamidine derivatives. One common method includes the reaction of benzamidine with methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the purification steps, such as recrystallization or chromatography, are optimized to meet industrial standards .
Analyse Des Réactions Chimiques
Types of Reactions: 2-(Methylsulfonyl)benzamidine undergoes various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: Nucleophilic substitution reactions can occur at the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nitro compounds can be used under acidic or basic conditions.
Major Products: The major products formed from these reactions include sulfone derivatives, amines, and various substituted benzamidines, depending on the reaction conditions and reagents used .
Applications De Recherche Scientifique
2-(Methylsulfonyl)benzamidine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Mécanisme D'action
The mechanism of action of 2-(Methylsulfonyl)benzamidine involves its interaction with specific molecular targets. It acts as a reversible competitive inhibitor of serine proteases, such as trypsin and trypsin-like enzymes. By binding to the active site of these enzymes, it prevents the substrate from accessing the catalytic site, thereby inhibiting the enzyme’s activity . This mechanism is particularly useful in studying enzyme kinetics and developing enzyme inhibitors for therapeutic purposes .
Comparaison Avec Des Composés Similaires
Benzamidine: The parent compound, which lacks the methylsulfonyl group.
Sulfonylbenzamidines: Compounds with different sulfonyl groups attached to the benzene ring.
Aminobenzamidines: Compounds with amino groups attached to the benzene ring.
Uniqueness: 2-(Methylsulfonyl)benzamidine is unique due to the presence of the methylsulfonyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility and reactivity, making it a valuable intermediate in various synthetic and industrial applications .
Propriétés
Numéro CAS |
57076-00-3 |
|---|---|
Formule moléculaire |
C8H10N2O2S |
Poids moléculaire |
198.24 g/mol |
Nom IUPAC |
2-methylsulfonylbenzenecarboximidamide |
InChI |
InChI=1S/C8H10N2O2S/c1-13(11,12)7-5-3-2-4-6(7)8(9)10/h2-5H,1H3,(H3,9,10) |
Clé InChI |
LAJXDTGSTZIEPV-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)C1=CC=CC=C1C(=N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[2-(1H-indazol-1-yl)ethyl]dimethylamine](/img/structure/B13611070.png)






![6-Bromo-2lambda6-thiaspiro[3.3]heptane-2,2-dione](/img/structure/B13611118.png)


![Tert-butyl 5,8-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B13611132.png)
